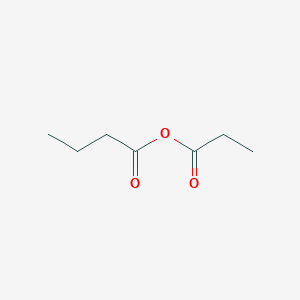

propanoyl butanoate

描述

属性

IUPAC Name |

propanoyl butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-5-7(9)10-6(8)4-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEMRMYVCNTJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874525-73-2 | |

| Record name | propanoyl butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Conventional Sulfuric Acid Catalysis

The most straightforward method for synthesizing propanoyl butanoate involves the direct esterification of 1-propanol and butyric acid in the presence of a strong acid catalyst. Sulfuric acid (H₂SO₄) is traditionally used at concentrations of 1–5 mol%, with reflux conditions (100–120°C) and azeotropic removal of water to shift equilibrium toward ester formation. Typical molar ratios of 1-propanol to butyric acid range from 1:1 to 3:1 to maximize conversion. For example, a 2:1 alcohol-to-acid ratio at 110°C for 6 hours achieves yields of 85–90%. However, this method faces challenges, including corrosion of equipment, side reactions (e.g., dehydration of alcohols), and the need for neutralization steps.

Heterogeneous Acid Catalysts

To address the limitations of homogeneous catalysts, solid acids such as Amberlyst-15, sulfonated carbon, and zeolites have been explored. These catalysts enable easier separation and reuse. A study using sulfonated graphene oxide at 90°C reported a 92% yield after 4 hours with a catalyst loading of 3 wt%. The table below compares catalytic performance:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reusability (cycles) |

|---|---|---|---|---|

| H₂SO₄ | 110 | 6 | 85–90 | Not applicable |

| Amberlyst-15 | 100 | 5 | 88 | 5 |

| Sulfonated graphene oxide | 90 | 4 | 92 | 7 |

Oxidative Esterification of Aldehydes

Hydrogen Peroxide-Mediated Routes

Oxidative esterification bypasses the need for pre-formed carboxylic acids by reacting aldehydes directly with alcohols. For propanoyl butanoate, butyraldehyde and 1-propanol undergo condensation in the presence of H₂O₂ and a catalyst. A key study utilized a manganese-based catalyst (20 mg) with 2 mmol H₂O₂ at 60°C for 3 hours, achieving near-quantitative conversion of butyraldehyde. The mechanism involves peroxide-mediated oxidation of the aldehyde to a peracid intermediate, which subsequently reacts with the alcohol to form the ester.

Aluminum-Based Catalytic Systems

A patent (CN111217704B) describes a novel method using organic aluminum catalysts (e.g., aluminum oxalate or citrate) at 0–20°C for 0.5–2 hours. This approach converts n-butyraldehyde and propanol into propanoyl butanoate with >99% selectivity, leveraging mild conditions and avoiding corrosive acids. The catalyst mass (0.2–1.0% of aldehyde) is recoverable, enhancing sustainability.

Biocatalytic Synthesis

Lipase-Catalyzed Esterification

Enzymatic routes using immobilized lipases (e.g., Candida antarctica Lipase B) offer green alternatives. Reactions are conducted in solvent-free systems or non-polar solvents (e.g., hexane) at 40–50°C. A 1:1 molar ratio of butyric acid and 1-propanol with 5 wt% lipase achieves 80–85% conversion in 24 hours. Water activity (aₚ) control via molecular sieves improves yields to >90%.

Fermentation-Derived Butyric Acid

Butyric acid, a precursor for esterification, is produced via microbial fermentation. Clostridium species metabolize glucose into butyrate through pathways involving butyryl-CoA (Fig. 1). Fermentation at pH 5.5 and 37°C yields 20–30 g/L butyric acid, which is then purified and esterified. While this two-step process is eco-friendly, it requires cost-effective downstream separation.

Comparative Analysis of Methods

Yield and Efficiency

-

Acid-catalyzed esterification : High yields (85–92%) but energy-intensive.

-

Oxidative esterification : Near-quantitative yields under mild conditions; requires precise H₂O₂ dosing.

-

Biocatalysis : Moderate yields (80–90%) with excellent enantioselectivity; slower reaction rates.

Environmental and Economic Considerations

Oxidative and enzymatic methods reduce waste and energy use compared to traditional acid catalysis. The aluminum-catalyzed system is particularly promising for industrial scaling due to low temperatures and recyclability.

Industrial Applications and Challenges

Propanoyl butanoate’s demand in food and cosmetics necessitates scalable, low-cost production. While oxidative esterification offers the highest atom economy, catalyst cost and H₂O₂ handling remain hurdles. Hybrid approaches (e.g., fermentative butyrate + enzymatic esterification) may bridge gaps between sustainability and efficiency.

科学研究应用

Flavoring and Fragrance Industry

Food Flavoring:

Propanoyl butanoate is primarily used as a flavoring agent due to its pleasant fruity scent. It is commonly found in food products where it enhances taste profiles. The compound's hydrophobicity allows it to be effectively used in oil-based food products, providing a stable flavoring solution that does not easily dissipate in aqueous environments.

Fragrance Production:

In the fragrance industry, propanoyl butanoate serves as a key ingredient in perfumes and scented products. Its aromatic properties contribute to creating complex scent formulations that appeal to consumers. The compound's stability and compatibility with other fragrance components make it a preferred choice for perfumers.

Metabolite Role:

Propanoyl butanoate has been identified as a human and plant metabolite, suggesting its involvement in various metabolic pathways. Research indicates that it may function as an intermediate in fatty acid metabolism, potentially influencing energy production and storage in organisms .

Insect Attractant:

The compound has also been recognized for its role as an insect attractant. This property can be leveraged in agricultural practices for pest management, where propanoyl butanoate could be used to lure beneficial insects or trap pests effectively .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of propanoyl butanoate against various bacteria and fungi. Given its structural similarities to short-chain fatty acids known for their antimicrobial effects, researchers are investigating its efficacy as a natural preservative in food products and its application in medical settings to combat infections .

Synthesis and Organic Chemistry Applications

Synthetic Intermediate:

Propanoyl butanoate's chemical structure makes it an attractive starting material for synthesizing more complex organic compounds. Its reactivity can be harnessed in organic synthesis processes, contributing to the development of new pharmaceuticals or agrochemicals .

Research Case Study:

A study highlighted the use of propanoyl butanoate as an intermediate in synthesizing bioactive compounds with potential therapeutic applications. The research demonstrated successful reactions yielding derivatives that exhibited promising biological activities .

Environmental Applications

Biodegradation Studies:

Research into the biodegradation of propanoyl butanoate has shown its potential role in environmental applications, particularly in waste treatment processes. Studies indicate that specific microbial communities can effectively degrade propanoyl butanoate, suggesting its utility in bioremediation strategies aimed at reducing organic pollutants in wastewater .

作用机制

The mechanism by which propanoyl butanoate exerts its effects involves its interaction with specific molecular targets and pathways. As an ester, it can participate in hydrolysis reactions, releasing the corresponding acids which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

(a) Butyl Butanoate

- Structure: Butanol esterified with butanoic acid.

- Boiling Point: Higher than butyl propanoate (~165–170°C) due to increased alkyl chain length .

- Applications: Acts as an entrainer in azeotropic distillation of methanol-toluene mixtures, outperforming butyl propanoate in separation efficiency . Exhibits strong nematicidal activity against Meloidogyne javanica (root-knot nematodes) and inhibits egg hatching . Associated with off-flavors in stored apples, unlike butyl propanoate, which is a neutral or positive flavor contributor .

(b) Methyl Butanoate

- Structure: Methyl ester of butanoic acid.

- Volatility: More volatile than butyl propanoate, making it a key aroma compound in fruits like cashew and apple .

(c) Ethyl Isobutyrate

- Structure : Ethyl ester of isobutyric acid (branched isomer).

- Flavor Impact: Higher odor potency in cashew pulp compared to butyl propanoate, with olfactometric scores of 88.19% (vs. 59.63% for methyl propanoate) .

(d) Hexyl Acetate

- Structure : Hexyl ester of acetic acid.

- Applications: Dominates apple volatile profiles alongside butyl propanoate but exhibits greater stability during long-term storage .

Physicochemical Properties

Key Research Findings

Volatility and Separation Efficiency: Butyl butanoate outperforms butyl propanoate in separating methanol-toluene azeotropes due to its higher boiling point and favorable vapor-liquid equilibrium (VLE) .

Flavor Dynamics: Butyl propanoate remains stable in apples during storage, while butyl butanoate accumulates as an off-flavor, especially in 1-MCP-treated fruits .

Biological Specificity: Methyl esters (e.g., methyl butanoate) exhibit stronger insect attraction than ethyl or butyl esters, highlighting structure-activity relationships .

生物活性

Propanoyl butanoate, a short-chain fatty acid (SCFA), is recognized for its potential biological activities and health benefits. This article explores its mechanisms of action, effects on cellular processes, and implications for health based on diverse research findings.

Chemical Structure and Properties

Propanoyl butanoate (C7H12O3) is an ester formed from propanoic acid and butanoic acid. Its structure can be represented as follows:

This compound is classified under SCFAs, which are produced in the human gut primarily through the fermentation of dietary fibers by gut microbiota. The biological activity of propanoyl butanoate is closely linked to its metabolic pathways and interactions with cellular components.

1. Histone Modification

Research indicates that propanoyl butanoate influences histone acetylation and propionylation, affecting gene expression. A study demonstrated that treatment with propanoyl butanoate resulted in increased histone acetylation, which is associated with transcriptional activation of genes involved in various cellular processes, including metabolism and inflammation .

Table 1: Effects of Propanoyl Butanoate on Histone Modifications

| Modification Type | Effect | Duration of Effect |

|---|---|---|

| Acetylation | Increased | Persistent (≥ 24 hr) |

| Propionylation | Variable across experiments | Less consistent |

2. Impact on Gene Expression

Propanoyl butanoate has been shown to regulate gene expression related to cell cycle control and differentiation. In colorectal cancer (CRC) models, it was observed that propanoyl butanoate supplementation led to significant changes in gene expression profiles, promoting antiproliferative effects by downregulating oncogenes such as MYC and FOS .

Case Study: Colorectal Cancer

In a controlled study, CRC cells treated with propanoyl butanoate exhibited a marked reduction in cell proliferation rates. Gene expression analysis revealed 3,082 upregulated and 2,783 downregulated genes post-treatment, highlighting the compound's potential as a therapeutic agent in cancer management .

1. Gut Health

Propanoyl butanoate contributes to gut health by modulating the gut microbiome and enhancing barrier function. SCFAs, including propanoyl butanoate, are known to nourish colonocytes and maintain intestinal integrity, potentially reducing the risk of inflammatory bowel diseases .

2. Cardiovascular Function

Recent studies have linked disrupted propionate metabolism to transcriptional changes affecting cardiac function. Specifically, alterations in histone modifications due to elevated levels of propanoyl butanoate were associated with contractile dysfunction in cardiac tissues .

常见问题

Q. How is propanoyl butanoate synthesized and characterized in laboratory settings?

Methodological Answer: Propanoyl butanoate is synthesized via esterification of propanoic acid and butanol under acid catalysis (e.g., sulfuric acid). Post-synthesis, purification involves fractional distillation or column chromatography. Characterization employs gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (¹H/¹³C peaks: ester carbonyl at ~170-175 ppm, alkyl chain resonances) . Kinetic studies of analogous esters (e.g., methyl butanoate) use shock tube experiments and computational models to validate mechanisms .

Q. What are the primary analytical techniques for quantifying propanoyl butanoate in biological matrices?

Methodological Answer: Quantification in biological samples (e.g., microbial cultures or tissues) requires solid-phase microextraction (SPME) coupled with GC-MS to isolate volatile esters. For non-volatile derivatives, liquid chromatography-tandem MS (LC-MS/MS) with reverse-phase columns is optimal. Calibration curves using deuterated internal standards (e.g., d₄-propanoyl butanoate) improve accuracy. Recent studies on butanoate metabolism in cancer tissues applied similar protocols to detect sub-micromolar concentrations .

Advanced Research Questions

Q. How does propanoyl butanoate interact with key metabolic pathways (e.g., β-oxidation or the TCA cycle) in eukaryotic cells?

Methodological Answer: To assess metabolic flux, use ¹³C-isotope tracing with propanoyl butanoate labeled at specific carbons. Track incorporation into acetyl-CoA or TCA intermediates via mass spectrometry or NMR metabolomics . In vitro assays with isolated mitochondria can quantify ATP yield under varying substrate conditions. Contrast findings with butanoate metabolism studies, where butanoate enhances ATP production in cancer tissues via acetyl-CoA generation . Computational models (e.g., flux balance analysis) may resolve discrepancies in energy yield .

Q. What experimental designs are optimal for studying propanoyl butanoate’s effects on microbial communities?

Methodological Answer: Employ 16S rRNA sequencing coupled with PICRUSt2 for functional prediction of microbial metabolism . Design anaerobic batch cultures with defined microbial consortia, controlling pH and substrate concentration. Include negative controls (e.g., ester-free media) and measure volatile fatty acids (VFAs) via GC. For dose-response studies, use global sensitivity analysis (as in β-alanine metabolism models ) to identify critical parameters (e.g., substrate uptake rate).

Q. How can researchers resolve contradictions in propanoyl butanoate’s role in cancer metabolism?

Methodological Answer: Conduct meta-analyses of transcriptomic and metabolomic datasets to identify context-dependent effects (e.g., tissue specificity or oxygen availability). Compare propanoyl butanoate’s impact on cancer vs. normal cells using RNA-seq and seahorse assays for mitochondrial respiration. Address contradictions via sensitivity analysis (e.g., Figure S22-S24 in butanoate metabolism models ), which isolates variables like enzyme kinetics or substrate competition.

Q. What computational models predict propanoyl butanoate’s kinetic behavior in oxidative environments?

Methodological Answer: Adapt validated mechanisms from methyl butanoate oxidation studies . Use CHEMKIN or Cantera to simulate reaction pathways under varying temperatures (500-1500 K) and pressures. Validate models against experimental ignition delay times and species profiles. For physiological conditions, apply density functional theory (DFT) to calculate activation energies for ester hydrolysis or enzymatic cleavage.

Q. How can researchers assess propanoyl butanoate’s stability under physiological conditions?

Methodological Answer: Perform pH-dependent degradation studies (pH 2-8) using high-performance liquid chromatography (HPLC) to monitor ester hydrolysis. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Compare degradation products (propanoic acid, butanol) with standards. In vivo, administer isotopically labeled propanoyl butanoate to model organisms and track metabolites in plasma/urine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。